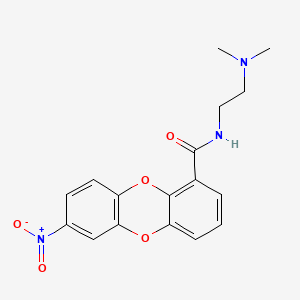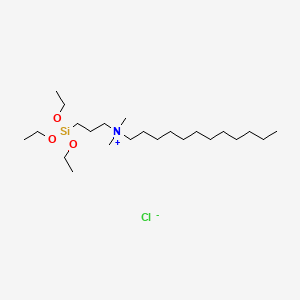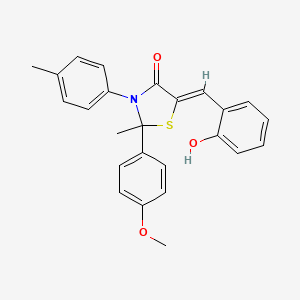
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) typically involves the reaction of 4-chloro-2-isopropyl-m-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units.
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.
化学反応の分析
Types of Reactions
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with cell membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis(4-chloro-6-methylphenol)
- 4,4’-Methylenebis(2-chloro-6-isopropylphenol)
- 6,6’-Methylenebis(4-chloro-2-methylphenol)
Uniqueness
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
特性
CAS番号 |
50992-45-5 |
|---|---|
分子式 |
C21H26Cl2O2 |
分子量 |
381.3 g/mol |
IUPAC名 |
4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3 |
InChIキー |
GHOQPLKDCJYBIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1C(C)C)O)CC2=CC(=C(C(=C2O)C(C)C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
